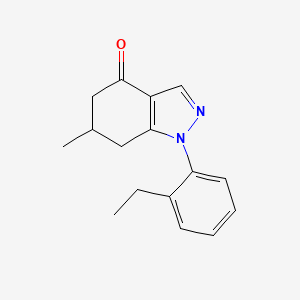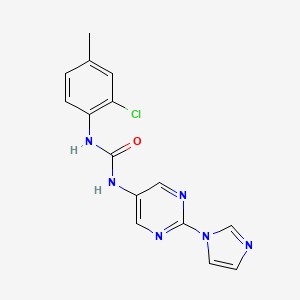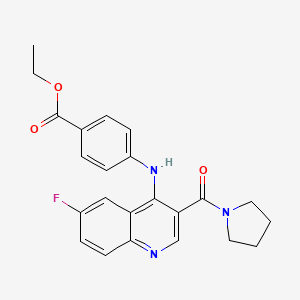
1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one, also known as EPDI, is a novel indazole derivative that has been gaining attention in the scientific community due to its potential therapeutic applications. EPDI has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the cannabinoid receptor CB1, which is involved in pain sensation.
Biochemical and Physiological Effects:
1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one is also highly soluble in organic solvents, making it easy to work with in the lab. However, 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. In addition, the mechanism of action of 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one. One area of interest is the development of 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one derivatives with improved potency and selectivity. Another area of interest is the investigation of the neuroprotective effects of 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one, with a focus on its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one and to identify its molecular targets in the body.
合成法
The synthesis of 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one involves the reaction of 2-ethylbenzaldehyde with methylhydrazine to form 2-ethyl-3-methyl-1-phenyl-1H-pyrazole. This intermediate is then reacted with 2-chloroacetyl chloride to produce the final product, 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one.
科学的研究の応用
1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. 1-(2-Ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(2-ethylphenyl)-6-methyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-12-6-4-5-7-14(12)18-15-8-11(2)9-16(19)13(15)10-17-18/h4-7,10-11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGDVGPMSBSKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C(C=N2)C(=O)CC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2563120.png)
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2563121.png)
![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2563123.png)
![1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2563124.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine](/img/structure/B2563126.png)
![1-ethyl-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2563127.png)
![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine](/img/structure/B2563129.png)
![7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B2563130.png)

![2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2563133.png)
![2-Chloro-5-{[4-(2,2,2-trifluoroethyl)piperidin-1-yl]methyl}pyrazine](/img/structure/B2563136.png)
![1-[(4-Bromophenyl)methyl]benzotriazole](/img/structure/B2563137.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2563142.png)